molecular formula C11H16N2O B2838915 N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide CAS No. 885952-73-8

N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide

Cat. No. B2838915
CAS RN: 885952-73-8
M. Wt: 192.262
InChI Key: MPLLOHDILDVECS-UHFFFAOYSA-N
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Description

N-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide, also known as HPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIP is a hydroxamic acid derivative that has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties.

Scientific Research Applications

N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anticancer properties of this compound. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis.
Another area of research has focused on the anti-inflammatory properties of this compound. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
In addition, this compound has been shown to exhibit neuroprotective properties. Studies have demonstrated that this compound can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Inflammatory cytokines play a critical role in the development of inflammatory diseases. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
In animal models of neurodegenerative diseases, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a role in neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of using N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways. This allows researchers to study the effects of targeting these pathways without affecting other cellular processes.
However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide. One area of research could focus on the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity.
Another area of research could focus on the use of this compound in combination with other anticancer or anti-inflammatory agents to enhance their therapeutic efficacy.
Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases.

Synthesis Methods

N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzaldehyde with nitroethane to form 2-nitro-4-isopropylstyrene. This compound is then reduced to 2-amino-4-isopropylstyrene and subsequently reacted with hydroxylamine to form this compound.

properties

IUPAC Name

N'-hydroxy-2-(4-propan-2-ylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)10-5-3-9(4-6-10)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLOHDILDVECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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